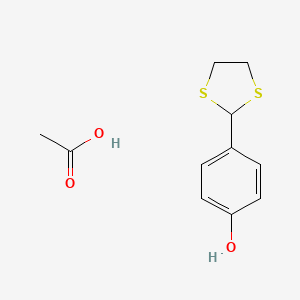
Acetic acid;4-(1,3-dithiolan-2-yl)phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Acetic acid;4-(1,3-dithiolan-2-yl)phenol is an organic compound with the molecular formula C9H10OS2. It is also known by other names such as 2-(4-Hydroxyphenyl)-1,3-dithiolane.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;4-(1,3-dithiolan-2-yl)phenol typically involves the reaction of 4-hydroxybenzaldehyde with 1,3-propanedithiol in the presence of an acid catalyst. The reaction proceeds through the formation of a thioacetal intermediate, which is then cyclized to form the 1,3-dithiolane ring . The reaction conditions often include:
Temperature: Room temperature to reflux conditions
Catalysts: Acid catalysts such as p-toluenesulfonic acid or Lewis acids like zinc chloride
Solvents: Organic solvents like dichloromethane or ethanol
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The choice of catalysts and solvents may vary to ensure cost-effectiveness and environmental compliance .
化学反应分析
Types of Reactions
Acetic acid;4-(1,3-dithiolan-2-yl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The dithiolane ring can be reduced to form thiols.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenol ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like bromine or nitric acid for halogenation and nitration, respectively.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of thiols.
Substitution: Formation of halogenated or nitrated phenols.
科学研究应用
Acetic acid;4-(1,3-dithiolan-2-yl)phenol has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antioxidant properties due to the phenol group.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the synthesis of polymers and other industrial chemicals.
作用机制
The mechanism of action of acetic acid;4-(1,3-dithiolan-2-yl)phenol involves its interaction with various molecular targets. The phenol group can donate hydrogen atoms, acting as an antioxidant. The dithiolane ring can interact with metal ions, potentially inhibiting metalloenzymes. These interactions can modulate biological pathways, leading to therapeutic effects .
相似化合物的比较
Similar Compounds
- 2-(4-Hydroxyphenyl)-1,3-dithiolane
- 4-(1,3-Dithiolan-2-yl)phenoxyacetic acid
- 1,3-Dithiolane derivatives
Uniqueness
Acetic acid;4-(1,3-dithiolan-2-yl)phenol is unique due to its combination of a phenol group and a 1,3-dithiolane ring. This structure imparts distinct chemical reactivity and potential biological activity compared to other similar compounds. The presence of both functional groups allows for versatile applications in various fields .
属性
CAS 编号 |
150372-43-3 |
|---|---|
分子式 |
C11H14O3S2 |
分子量 |
258.4 g/mol |
IUPAC 名称 |
acetic acid;4-(1,3-dithiolan-2-yl)phenol |
InChI |
InChI=1S/C9H10OS2.C2H4O2/c10-8-3-1-7(2-4-8)9-11-5-6-12-9;1-2(3)4/h1-4,9-10H,5-6H2;1H3,(H,3,4) |
InChI 键 |
QTSDPSBFXMMHIA-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)O.C1CSC(S1)C2=CC=C(C=C2)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Ethenyl-5-[4-(thiophen-2-yl)phenyl]thiophene](/img/structure/B12551278.png)
![4-[(3-Methoxyphenyl)methoxy]-1,1'-biphenyl](/img/structure/B12551280.png)
![Silane, [(8-iodo-1-naphthalenyl)ethynyl]trimethyl-](/img/structure/B12551288.png)
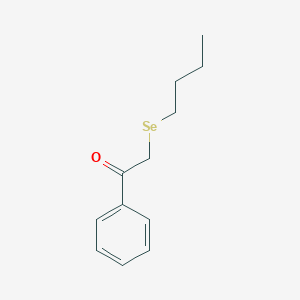
![Acetic acid;(6,6,8-trimethyl-1,4-dioxaspiro[4.5]dec-7-en-7-yl)methanol](/img/structure/B12551303.png)
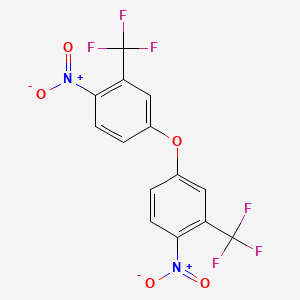
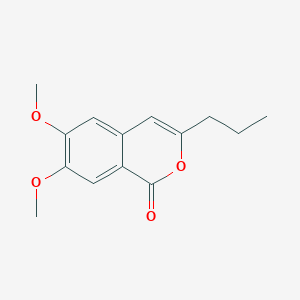
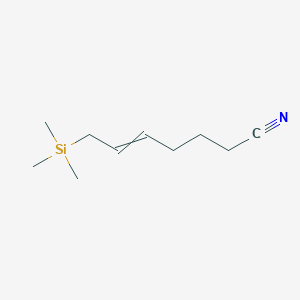
![(2R)-2-{[(3R)-3,7-Dimethyloctyl]oxy}-3-hydroxypropanoic acid](/img/structure/B12551327.png)

![Ethyl 3-[(acetyloxy)methyl]-5-methylhex-2-enoate](/img/structure/B12551357.png)
(prop-2-en-1-yl)silane](/img/structure/B12551378.png)
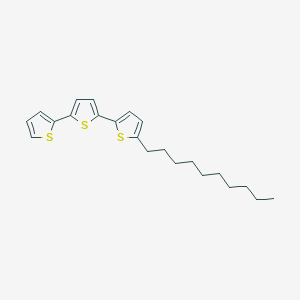
![Tetrahydro-1H,3H-pyrrolo[1,2-c][1,3,2]oxazaborol-1-yl](/img/structure/B12551381.png)
